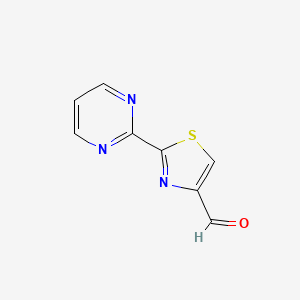

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Descripción

General Overview and Significance in Heterocyclic Chemistry

This compound occupies a prominent position within the landscape of heterocyclic chemistry due to its incorporation of two distinct nitrogen-containing ring systems that exhibit complementary electronic properties. The compound represents a sophisticated example of how modern synthetic chemistry has evolved to create molecules that combine multiple pharmacologically relevant heterocycles within a single structural framework. The thiazole component of this molecule contributes a five-membered ring containing both sulfur and nitrogen atoms, which imparts unique electronic characteristics including significant pi-electron delocalization and aromatic stabilization. This aromatic nature is evidenced by proton nuclear magnetic resonance chemical shifts that typically appear between 7.27 and 8.77 parts per million, indicating substantial diamagnetic ring current effects. The pyrimidine moiety, as a six-membered diazine derivative, introduces additional nitrogen atoms that significantly alter the electron distribution and hydrogen bonding capabilities of the molecule.

The structural complexity of this compound extends beyond simple additive effects of its constituent heterocycles. The strategic positioning of the pyrimidine ring at the 2-position of the thiazole creates a conjugated system that allows for extended electron delocalization across both ring systems. This electronic communication between the rings fundamentally alters the reactivity patterns compared to the individual heterocycles, creating unique opportunities for chemical transformations and biological interactions. The aldehyde functional group positioned at the 4-position of the thiazole ring serves as a highly reactive electrophilic center that enables diverse derivatization reactions including nucleophilic additions, condensations, and oxidation-reduction processes. This reactivity profile makes the compound particularly valuable as a synthetic intermediate for the preparation of more complex molecular architectures.

The significance of this compound within heterocyclic chemistry is further emphasized by its relationship to other bioactive heterocyclic systems. Thiazole derivatives have demonstrated remarkable versatility in medicinal chemistry applications, with examples including the vitamin thiamine (Vitamin B1), various antimicrobial agents, and numerous pharmaceutical compounds. The integration of pyrimidine functionality adds another dimension of biological relevance, as pyrimidine-containing compounds are fundamental components of nucleic acids and numerous therapeutic agents. The combination of these two heterocyclic systems in this compound creates a molecular scaffold that can potentially interact with multiple biological targets through different binding modes and mechanisms.

Historical Context and Discovery Timeline

The development of this compound can be traced through the parallel evolution of thiazole and pyrimidine chemistry, both of which have deep historical roots in organic chemistry research. Thiazole chemistry began its systematic development following the pioneering work of Hofmann and Hantsch in the late nineteenth century, with significant contributions from Bogert and coworkers who expanded the field through systematic synthetic methodologies. The historical progression of thiazole synthesis established fundamental principles for constructing these heterocyclic systems, particularly through cyclization reactions involving thiourea derivatives and alpha-haloketones under basic conditions. These early synthetic approaches laid the groundwork for more sophisticated methodologies that would eventually enable the preparation of complex thiazole-containing compounds like this compound.

Pyrimidine chemistry developed alongside thiazole research, with particular acceleration during the twentieth century as the biological significance of pyrimidine-containing compounds became increasingly apparent. The recognition that pyrimidines constitute essential components of nucleic acids drove extensive research into synthetic methodologies for preparing diversely substituted pyrimidine derivatives. This research established various approaches for constructing pyrimidine rings and for introducing different substituents at specific positions, creating the synthetic foundation necessary for preparing compounds that combine pyrimidine functionality with other heterocyclic systems. The convergence of thiazole and pyrimidine synthetic methodologies represented a significant advancement in heterocyclic chemistry, enabling chemists to create hybrid molecules that could potentially exhibit the beneficial properties of both ring systems.

The specific synthesis of this compound likely emerged from broader research programs focused on developing thiazole-pyrimidine hybrid compounds for pharmaceutical applications. The synthesis typically involves cyclization reactions between appropriate pyrimidine-containing precursors and thiourea derivatives, followed by formylation reactions to introduce the aldehyde functionality. The application of Vilsmeier-Haack formylation conditions using dimethylformamide and phosphorus oxychloride represents a particularly important methodology for introducing aldehyde groups into heterocyclic systems. This synthetic approach has proven especially valuable for preparing thiazole-4-carbaldehydes and related compounds, providing a reliable method for accessing these important synthetic intermediates.

Contemporary Relevance in Multidisciplinary Research

Contemporary research involving this compound spans multiple scientific disciplines, reflecting the compound's versatility as both a synthetic intermediate and a bioactive molecule. In medicinal chemistry, this compound has gained particular attention for its potential as a protein kinase inhibitor, a class of therapeutic targets that play crucial roles in numerous disease processes including cancer, inflammation, and metabolic disorders. The structural features of this compound make it well-suited for binding to kinase active sites, where the nitrogen atoms can participate in hydrogen bonding interactions with key amino acid residues while the aromatic rings provide hydrophobic interactions with the binding pocket. Research has demonstrated that derivatives of this compound can exhibit significant cytotoxic effects against cancer cell lines, with some studies reporting cell viability reductions to less than 10 percent at micromolar concentrations.

The compound's relevance extends to materials science applications, where heterocyclic compounds containing both thiazole and pyrimidine functionalities have shown promise as components in electronic devices and photonic materials. The extended conjugation possible in these systems, combined with the electron-deficient nature of both ring systems, creates opportunities for developing materials with specific electronic and optical properties. Research into thiazole-based materials has demonstrated applications in organic light-emitting diodes, photovoltaic devices, and chemical sensors, suggesting that this compound and its derivatives could contribute to advances in these technological areas.

In synthetic chemistry, this compound serves as a valuable building block for constructing more complex molecular architectures through various chemical transformations. The aldehyde functional group enables reactions such as reductive amination, Schiff base formation, and aldol condensations, while the heterocyclic rings can participate in cycloaddition reactions, cross-coupling processes, and other advanced synthetic transformations. Recent research has explored the use of this compound in multi-component reactions and cascade processes that generate diverse libraries of compounds for biological screening. The development of efficient synthetic routes to this compound and related compounds continues to be an active area of research, with particular emphasis on developing environmentally sustainable methodologies that minimize waste and reduce the use of hazardous reagents.

The contemporary relevance of this compound is further highlighted by its incorporation into drug discovery programs targeting emerging therapeutic areas. Research has investigated the potential of thiazole-pyrimidine hybrid compounds for treating neurodegenerative diseases, infectious diseases caused by drug-resistant pathogens, and rare genetic disorders. The ability to systematically modify the structure of this compound through substitution at various positions provides medicinal chemists with opportunities to optimize biological activity, selectivity, and pharmacokinetic properties. Computational approaches including molecular docking and quantitative structure-activity relationship modeling have become increasingly important tools for guiding the design of new derivatives and predicting their biological properties.

| Biological Activity | Cell Line | Effect | Concentration |

|---|---|---|---|

| Cytotoxicity | Cancer Cell Line A | <6.79% viability | 15 μM |

| Cytotoxicity | Cancer Cell Line B | <10% viability | 20 μM |

| Cytotoxicity | Normal Cell Line | >70% viability | N/A |

Propiedades

IUPAC Name |

2-pyrimidin-2-yl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3OS/c12-4-6-5-13-8(11-6)7-9-2-1-3-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCQLYQNBGWDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178019-16-3 | |

| Record name | 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current research on its biological activity, focusing on its antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. Additionally, it summarizes structure-activity relationships (SAR) and presents relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyrimidine moiety, which is known for its ability to interact with various biological targets. The presence of electron-withdrawing groups enhances its reactivity and potential biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties against various pathogens. For instance:

- Bacterial Inhibition : The compound showed notable inhibitory effects against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 4.5 μM to 16 μM .

| Pathogen | MIC (μM) |

|---|---|

| E. coli | 4.5 |

| Staphylococcus aureus | 8.0 |

| Bacillus subtilis | 16.0 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and hydroxyl radical scavenging assays:

- DPPH Scavenging : The compound demonstrated an EC50 value of approximately 3.5 mM, indicating moderate antioxidant activity .

Anticancer Activity

The thiazole derivatives have shown promise in anticancer research:

- Cell Line Studies : In vitro studies indicated that compounds similar to this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). IC50 values were reported around 10 μM for effective inhibition .

Anti-inflammatory Activity

The anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines:

- Cytokine Inhibition : Research indicates that thiazole derivatives can reduce the levels of TNF-alpha and IL-6 in activated macrophages, showcasing potential for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Modifications at various positions on the thiazole ring significantly affect biological activity. For instance:

- Position 4 Modifications : Substituents at the C-4 position of the thiazole ring have been shown to enhance antimicrobial activity.

| Substituent | Activity |

|---|---|

| Methyl | Increased |

| Chlorine | Decreased |

| Nitro | Significantly increased |

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against Mycobacterium tuberculosis, revealing that compounds with a pyridine moiety at the C-4 position exhibited superior activity compared to other substitutions .

- Antioxidant Mechanism : Computational studies using molecular docking have illustrated how these compounds interact with human peroxiredoxin 5, suggesting a mechanism for their antioxidant effects .

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of thiazole derivatives, including 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde, as histone demethylase (KDM) inhibitors. These enzymes play a crucial role in regulating gene expression and are implicated in cancer progression.

Case Study: KDM Inhibition

A study focused on the synthesis of N-substituted thiazole derivatives demonstrated that compounds related to this compound exhibited potent inhibitory activity against KDM4A and KDM5B enzymes. The most potent inhibitors showed IC50 values in the low micromolar range, indicating their potential as therapeutic agents for cancer treatment .

| Compound | KDM4A IC50 (µM) | KDM5B IC50 (µM) |

|---|---|---|

| This compound | 0.200 | 0.012 |

| Related Thiazole Derivative | 0.083 | 0.035 |

These findings suggest that further optimization of this compound could lead to more effective anticancer therapies.

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial activities, particularly against Mycobacterium tuberculosis.

Case Study: Anti-Tuberculosis Activity

A series of thiazolo-pyrimidine derivatives were synthesized and evaluated for their anti-mycobacterial properties. The results indicated that compounds similar to this compound displayed significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations comparable to first-line drugs like rifampicin .

| Compound | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Thiazolo-Pyrimidine Derivative A | 39 |

| Thiazolo-Pyrimidine Derivative B | 47 |

These compounds could serve as leads for developing new anti-tuberculosis agents.

Enzyme Inhibition

The compound's structure allows it to interact effectively with various enzymes beyond KDMs, including those involved in metabolic pathways.

Case Study: Enzyme Interaction

Research has shown that thiazole-containing compounds can inhibit enzymes responsible for critical biochemical processes. For example, derivatives of this compound demonstrated inhibition against certain kinases involved in cancer cell proliferation .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. For example:

-

Potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the aldehyde to 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid. This reaction is analogous to oxidation pathways observed in structurally similar thiazole carbaldehydes .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Aqueous, H₂SO₄, 80°C | Thiazole-4-carboxylic acid | 72–85% |

Reduction Reactions

The aldehyde group can be reduced to a hydroxymethyl group:

-

Sodium borohydride (NaBH₄) selectively reduces the aldehyde to 2-(pyrimidin-2-yl)-1,3-thiazole-4-methanol without affecting the pyrimidine or thiazole rings.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Ethanol, RT, 2h | Thiazole-4-methanol | 68% |

Nucleophilic Additions

The aldehyde participates in condensation reactions with nucleophiles:

-

Hydrazine derivatives form hydrazones, which are precursors for heterocyclic systems like oxadiazoles .

-

Active methylene compounds (e.g., malononitrile) undergo Knoevenagel condensation to yield α,β-unsaturated derivatives .

Example Reaction with Hydrazine:

Cyclization Reactions

The aldehyde group facilitates cyclization to form fused heterocycles:

-

Reaction with thiosemicarbazide under acidic conditions yields thiazolo[3,2-b] triazole derivatives .

-

Friedel-Crafts hydroxyalkylation with aromatic amines generates fused pyrimidine-thiazole systems .

Cross-Coupling Reactions

The pyrimidine and thiazole rings enable Suzuki-Miyaura and Ullmann-type couplings:

-

Palladium catalysts mediate aryl-aryl couplings at the pyrimidine C-5 position, enhancing structural diversity .

Synthetic Pathways

The compound is synthesized via Vilsmeier-Haack formylation :

Key Mechanistic Insights

Comparación Con Compuestos Similares

Research Findings and Gaps

Métodos De Preparación

General Synthetic Strategies

The preparation of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde typically follows a multi-step synthetic route involving:

- Formation of the thiazole ring by cyclization of suitable precursors such as α-haloketones with aminopyrimidines.

- Introduction of the aldehyde group primarily through formylation reactions like the Vilsmeier-Haack reaction.

These steps are often optimized to improve yield, regioselectivity, and purity.

Cyclization Methods for Thiazole Ring Formation

The thiazole core is commonly synthesized via the reaction of a 2-aminopyrimidine with an α-haloketone or α-haloaldehyde under basic or neutral conditions. This cyclization forms the 1,3-thiazole ring fused to the pyrimidine moiety at the 2-position.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-Aminopyrimidine + α-haloketone | Basic medium (e.g., NaOH) | Cyclization to 2-(pyrimidin-2-yl)thiazole intermediate |

This approach has been widely reported due to its straightforwardness and moderate to good yields.

Introduction of the Aldehyde Group

The aldehyde group at the 4-position of the thiazole ring is typically introduced by formylation reactions , with the Vilsmeier-Haack reaction being the most prevalent method:

- Vilsmeier-Haack Reaction : Treatment of the thiazole intermediate with a Vilsmeier reagent (formed from DMF and POCl3) leads to selective formylation at the 4-position of the thiazole ring.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 2 | Thiazole intermediate + Vilsmeier reagent | Room temperature to reflux, inert atmosphere | Efficient introduction of aldehyde group |

This reaction is favored for its regioselectivity and compatibility with sensitive functional groups.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling : In some advanced synthetic protocols, palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) are employed to attach the pyrimidinyl moiety to a preformed thiazole core or vice versa. This allows for modular synthesis and structural diversification.

Microwave-Assisted Cyclization : Microwave irradiation has been utilized to accelerate the cyclization step between enaminones and guanidines to form pyrimidine-thiazole hybrids, although yields can vary.

Representative Preparation Procedure

A typical laboratory synthesis can be summarized as follows:

- Cyclization Step : React 2-aminopyrimidine with an α-haloketone in the presence of a base to form 2-(pyrimidin-2-yl)thiazole.

- Formylation Step : Subject the thiazole intermediate to Vilsmeier-Haack conditions (DMF and POCl3) to introduce the aldehyde group at the 4-position.

- Purification : Isolate the product by recrystallization or chromatographic techniques to obtain pure this compound.

Data Table: Summary of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization + Vilsmeier-Haack | 2-Aminopyrimidine + α-haloketone + DMF/POCl3 | Base for cyclization; reflux for formylation | 50–80 | High regioselectivity; widely used | Requires careful control of conditions |

| Palladium-Catalyzed Coupling | Pyrimidinyl amine + halogenated thiazole | Pd catalyst, ligands, base | 40–70 | Modular synthesis; structural diversity | Expensive catalysts; longer steps |

| Microwave-Assisted Cyclization | Enaminones + guanidines | Microwave irradiation | 5–57 | Faster reaction times | Variable yields; specialized equipment |

Research Findings and Optimization Notes

- The Vilsmeier-Haack reaction is the most reliable method for aldehyde introduction due to its high selectivity at the 4-position of the thiazole ring.

- Protecting groups may be necessary during synthesis to avoid side reactions involving the aldehyde group.

- Industrial adaptations often use continuous flow reactors to improve scalability and reproducibility.

- Spectroscopic characterization (NMR, MS, FT-IR) confirms the structure, with aldehyde proton signals appearing around δ 9.8–10.2 ppm in ^1H NMR and characteristic carbonyl stretches near 1680–1720 cm^-1 in IR spectra.

- Single-crystal X-ray diffraction is used to confirm molecular conformation and purity in advanced research settings.

Q & A

Q. What are the common synthetic routes for 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde?

The compound is typically synthesized via condensation reactions between pyrimidine-2-amine derivatives and thiazole precursors. For example, a two-step approach involves:

- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives under reflux conditions.

- Step 2 : Introduction of the pyrimidinyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) . Key reagents include DMF as a solvent and catalysts like palladium for coupling reactions.

Q. Which spectroscopic methods are essential for characterizing this compound?

Standard characterization includes:

- NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.

- FT-IR to identify aldehyde (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination using programs like SHELXL .

Q. How can researchers assess the purity of this compound?

Purity is evaluated via:

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress.

- Elemental analysis for C, H, N, S content verification .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during synthesis?

Regioselectivity in thiazole-pyrimidine hybrids is influenced by:

- Steric and electronic effects : Electron-withdrawing groups on pyrimidine direct substitution to less hindered positions.

- Catalytic systems : Palladium catalysts with bulky ligands (e.g., XPhos) improve cross-coupling efficiency.

- Temperature control : Lower temperatures (0–25°C) minimize side reactions in aldehyde functionalization .

Q. How can computational modeling predict biological activity mechanisms?

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites for ligand-receptor interactions.

- Molecular Dynamics (MD) : Simulates binding stability in protein pockets (e.g., kinase domains) over 100-ns trajectories.

- Docking studies (AutoDock Vina) : Predict binding affinities using crystal structures of target enzymes (e.g., COX-2 or EGFR kinases) .

Q. What experimental designs resolve contradictions in reported bioactivity data?

Discrepancies in biological results (e.g., antimicrobial IC₅₀ values) are addressed by:

Q. How are structure-activity relationship (SAR) studies conducted for this compound?

SAR analysis involves:

- Functional group modulation : Synthesize analogs with varying substituents (e.g., -F, -CF₃, -OCH₃) on the pyrimidine ring.

- Biological profiling : Test analogs against enzyme panels (e.g., kinases, cytochrome P450) to identify pharmacophores.

- 3D-QSAR : CoMFA/CoMSIA models correlate substituent properties with activity trends .

Q. What crystallographic challenges arise in structural determination, and how are they mitigated?

Common issues include:

- Twinned crystals : Use SHELXD for data integration and SHELXL for refinement with TWIN commands.

- Disorder in the aldehyde group : Apply restraints (DELU, SIMU) during refinement.

- Low-resolution data : Employ high-intensity synchrotron radiation sources (e.g., λ = 0.7 Å) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Analog Preparation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF or DMSO | Polar aprotic solvents enhance coupling efficiency |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Higher catalyst loading reduces reaction time |

| Temperature | 80–100°C | Elevated temps improve aryl bond formation |

| Purification | Column chromatography (SiO₂) | Gradient elution (hexane → EtOAc) isolates aldehyde derivatives |

Table 2 : Comparative Bioactivity of Derivatives

| Derivative | IC₅₀ (μM) against E. coli | LogP (Calculated) |

|---|---|---|

| Parent compound | 12.5 ± 1.2 | 1.85 |

| 4-Fluoro analog | 8.3 ± 0.9 | 2.10 |

| 4-Trifluoromethyl | 6.7 ± 0.7 | 2.45 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.